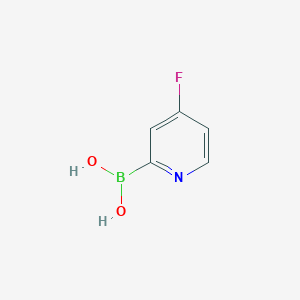

(4-Fluoropyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Fluoropyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C5H5BFNO2 . It has an average mass of 140.908 Da and a monoisotopic mass of 141.039734 Da . It is also known by other names such as “2-Fluoropyridine-4-boronic acid” and "(2-Fluoro-4-pyridinyl)boronic acid" .

Synthesis Analysis

The synthesis of “(4-Fluoropyridin-2-yl)boronic acid” involves the use of Triisopropyl borate and 4-Bromo-2-fluoropyridine . More detailed methods of synthesis of fluoropyridines are presented in the literature .Molecular Structure Analysis

The molecular structure of “(4-Fluoropyridin-2-yl)boronic acid” consists of 5 carbon atoms, 5 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluoropyridin-2-yl)boronic acid” are not detailed in the search results, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical And Chemical Properties Analysis

“(4-Fluoropyridin-2-yl)boronic acid” is a solid substance . It has a melting point of approximately 195°C . It is soluble in methanol . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Safety and Hazards

Future Directions

Fluoropyridines, including “(4-Fluoropyridin-2-yl)boronic acid”, have potential applications in various fields. They are of interest in the development of new agricultural products with improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name |

(4-fluoropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRLKJBUBZCNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590541 |

Source

|

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoropyridin-2-yl)boronic acid | |

CAS RN |

1208101-73-8 |

Source

|

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)